
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9BrCl2FN3S and its molecular weight is 469.15. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Reduction and Derivative Formation: (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, a group including the compound , can undergo reduction with lithium aluminum hydride to yield derivatives such as (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene (Frolov et al., 2005).
Biological and Pharmaceutical Research
Fungicidal Activity
Thiazolylacrylonitriles have shown promising biological activity, including fungicidal effects. Compounds synthesized from 4-(4-fluorophenyl)-2-thiazoleacetonitrile exhibited significant fungicidal activity against pathogens like Colletotrichum gossypii (Shen De-long, 2010).
Antioxidant Activity
Derivatives of 4-fluorobenzaldehyde, including those similar to the compound of interest, have demonstrated notable antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).
Antimicrobial Properties
Various thiazole derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activity, showing potency against a range of microorganisms (K. Liaras et al., 2011).
Materials Science and Corrosion Inhibition
Corrosion Inhibition
Thiazole derivatives have been studied for their potential as corrosion inhibitors, indicating the relevance of such compounds in materials science (Weinan Gong et al., 2019).
Quantum Chemical Studies
Quantum chemical and molecular dynamics simulations have been used to investigate the inhibition performance of thiazole derivatives against corrosion, offering insights into the electronic properties and interaction mechanisms of these compounds (S. Kaya et al., 2016).
Optical and Spectroscopic Applications
Spectroscopic Characterization
Research on the spectroscopic properties of 3-phenyl-2-arylacrylonitriles, which are structurally related to the compound , provides insights into the effects of different substituents on electronic properties (M. Percino et al., 2011).
Optical Limiting
Donor-acceptor substituted thiophene dyes, including thiazole acrylonitrile derivatives, have been explored for their nonlinear optical limiting behavior, indicating potential applications in photonic or optoelectronic devices (S. Anandan et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2FN3S/c19-11-1-4-16(15(22)5-11)24-8-10(7-23)18-25-17(9-26-18)13-3-2-12(20)6-14(13)21/h1-6,8-9,24H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXIWYDUAVFTE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


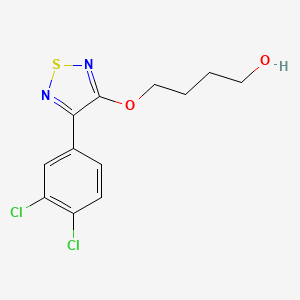

![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
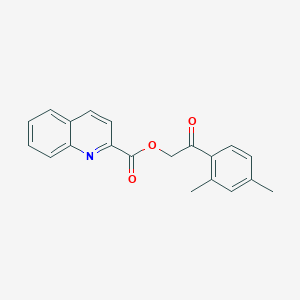
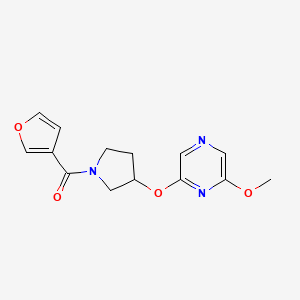
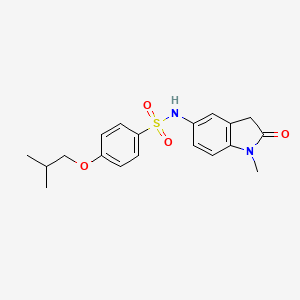
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
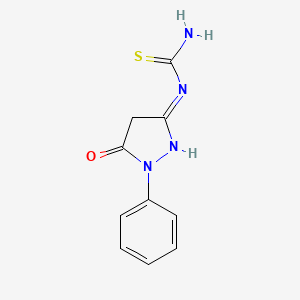
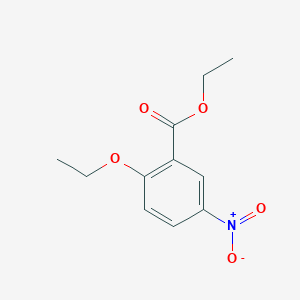
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
